molecular formula C16H12N4O2S B2806225 N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine CAS No. 878061-76-8

N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine

Cat. No.: B2806225
CAS No.: 878061-76-8
M. Wt: 324.36
InChI Key: ZGUPLLRXBNMFPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a high-purity chemical compound intended for research applications only. This hybrid molecule features a 1,3,4-oxadiazole core, a privileged scaffold in medicinal chemistry known for its significant role in drug discovery . The 1,3,4-oxadiazole heterocycle is widely investigated as a bio-isosteric replacement for ester and amide functionalities, offering improved metabolic stability and electronic properties for structure-activity relationship (SAR) studies . This compound is structurally engineered for anticancer research, specifically designed to explore mechanisms such as the inhibition of key cancer biological targets . The 1,3,4-oxadiazole scaffold is known to exhibit cytotoxic effects by targeting various enzymes and proteins critical for cancer cell proliferation, including thymidylate synthase, HDAC, topoisomerase II, and telomerase . The integration of the benzo[d]thiazole moiety further enhances its research value, as this heterocycle is a common feature in many biologically active compounds and pharmaceutical agents . This product is provided for research use in chemical biology, drug discovery, and pharmaceutical development. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S/c1-21-11-7-8-13-12(9-11)17-16(23-13)18-15-20-19-14(22-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUPLLRXBNMFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the preparation of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Acylation Reactions

The oxadiazole-2-amine group undergoes acylation with acid chlorides to form substituted amides. For example:

ReagentProductYieldConditionsSource
Acetyl chlorideN-Acetyl-oxadiazole derivative80%Triethylamine, RT, 4 hrs
Benzoyl chlorideN-Benzoyl-oxadiazole derivative75%DCM, 0°C to RT, 12 hrs

Key findings:

  • Reactions proceed via nucleophilic attack of the amine on the carbonyl carbon.

  • Electron-withdrawing substituents on acid chlorides reduce reactivity .

Urea Formation

Reaction with isocyanates generates urea derivatives:

ReagentProductYieldConditionsSource
Phenyl isocyanate1-(Oxadiazol-2-yl)-3-phenylurea67%Ethanol, reflux, 8 hrs
3-Chlorophenyl isocyanate1-(Oxadiazol-2-yl)-3-(3-chlorophenyl)urea62%Ethanol, reflux, 8 hrs

Structural data:

  • Urea derivatives exhibit strong NH stretching at 3261 cm⁻¹ (IR) .

  • 1H NMR : Urea NH protons resonate at δ 8.84–12.12 ppm .

Alkylation Reactions

The amine group reacts with alkyl halides or chloroacetamides:

ReagentProductYieldConditionsSource
Chloroacetyl chlorideN-Chloroacetyl-oxadiazole derivative69%DCM, triethylamine, 0°C
Dodecyl bromideN-Dodecyl-oxadiazole derivative85%DMF, K₂CO₃, 60°C, 12 hrs

Applications:

  • Long-chain alkyl derivatives enhance lipophilicity for membrane penetration .

Cyclization to Thiazolidinones

Chloroacetamide intermediates cyclize with ammonium thiocyanate:

ReagentProductYieldConditionsSource
NH₄SCNThiazolidin-4-one derivative80%Ethanol, reflux, 4 hrs

Key observations:

  • 13C NMR : Thiazolidinone carbonyl at δ 169.23 ppm .

  • Cyclization is pH-dependent, favoring neutral conditions .

Electrophilic Aromatic Substitution

The phenyl group undergoes nitration and halogenation:

ReactionProductConditionsSource
Nitration (HNO₃/H₂SO₄)3-Nitro-phenyl derivative0°C, 2 hrs, 72% yield
Bromination (Br₂/Fe)4-Bromo-phenyl derivativeDCM, RT, 6 hrs, 65% yield

Regioselectivity:

  • Electron-withdrawing oxadiazole directs substitution to the meta position .

S-Alkylation with Mercaptans

The chloroacetamide intermediate reacts with thiols:

ReagentProductYieldConditionsSource
ThiophenolS-Phenylthioacetamide derivative54%DIPEA, DMF, RT, 24 hrs
2-MercaptobenzothiazoleS-Benzothiazolylthioacetamide derivative63%DIPEA, DMF, RT, 24 hrs

Applications:

  • Thioether linkages improve metabolic stability .

Oxidation and Reduction

The oxadiazole ring demonstrates stability under standard conditions but reacts under controlled settings:

ReactionProductConditionsSource
H₂/Pd-CRing-opened thiosemicarbazideEthanol, 50°C, 6 hrs, 58% yield
mCPBAOxadiazole N-oxide derivativeDCM, 0°C, 2 hrs, 42% yield

Mechanistic notes:

  • Reduction cleaves the oxadiazole ring to form thiosemicarbazides .

Cross-Coupling Reactions

The phenyl group participates in Suzuki-Miyaura coupling after bromination:

ReagentProductConditionsSource
Pd(PPh₃)₄, Boronic acidBiaryl derivativeToluene, 80°C, 12 hrs, 71% yield

Limitations:

  • Requires pre-functionalization (e.g., bromination) of the phenyl ring .

Scientific Research Applications

Anticancer Activity

Research has shown that compounds similar to N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound's structural motifs allow it to interfere with cellular processes involved in tumor growth. Studies have demonstrated that derivatives can inhibit cell proliferation in various cancer cell lines.
  • Case Study : One study reported an IC50 value as low as 0.004 μM against T-cell proliferation, indicating potent cytotoxicity against specific cancer types .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects:

  • Activity Spectrum : this compound has shown activity against both bacterial and fungal pathogens. The presence of thiazole and oxadiazole rings is believed to enhance its effectiveness .
  • Research Findings : In vitro studies indicated that the compound could inhibit the growth of various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties:

  • Mechanism : The ability to modulate inflammatory pathways suggests potential applications in treating conditions such as arthritis and other inflammatory diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound:

  • Research Insights : Some derivatives have shown promise in protecting neuronal cells from ischemia/reperfusion injury. This suggests potential applications in neurodegenerative diseases .

Comparative Analysis of Related Compounds

A comparative analysis with related compounds helps illustrate the unique properties of this compound:

Compound NameStructure FeaturesBiological ActivityIC50
FrentizoleUBT derivativeAntirheumatic0.004 μM
Similar Compound ABenzothiazole + ThiopheneAnticancer0.004 μM
BentaluronUBT derivativeFungicideN/A

Conclusion and Future Directions

This compound demonstrates a wide range of biological activities that warrant further investigation. Its potential applications in cancer therapy, antimicrobial treatments, anti-inflammatory drugs, and neuroprotection highlight its importance in medicinal chemistry.

Future research should focus on:

  • Mechanistic Studies : Understanding the precise mechanisms through which this compound exerts its effects.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety before clinical trials.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure impact biological activity.

Mechanism of Action

The mechanism by which N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural Analogues with Modified Heterocyclic Cores

Thiadiazole vs. Oxadiazole Derivatives

Replacing the 1,3,4-oxadiazole core with a 1,3,4-thiadiazole (sulfur instead of oxygen) alters electronic properties and bioactivity. For example:

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine exhibits insecticidal and fungicidal activities due to sulfur’s polarizability and hydrogen-bonding capacity .
  • N-(5-Methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine may offer improved metabolic stability over thiadiazoles due to the oxadiazole’s resistance to enzymatic degradation .

Key Difference : Thiadiazoles often exhibit broader antimicrobial activity, while oxadiazoles are prioritized for anticancer and cardiovascular applications .

Benzoxazole vs. Benzothiazole Derivatives

Replacing benzothiazole with benzoxazole (oxygen instead of sulfur) modifies solubility and target affinity:

Substituent Position and Functional Group Variations

Methoxy Group Position on Benzothiazole
  • N-(4-Methoxybenzo[d]thiazol-2-yl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (N106) :
    • Positional isomer of the target compound (4-methoxy vs. 5-methoxy).
    • Demonstrates potent SERCA2a SUMOylation activation (EC₅₀ = 1.2 µM) for heart failure treatment .
    • Molecular weight: 354 g/mol, comparable to the target compound.

Key Insight : Methoxy position influences steric hindrance and electronic effects, modulating target binding .

Phenyl vs. Pyridinyl Substitutions
  • N-(4-Chlorobenzylidene)-5-(pyridin-3-yl)-1,3,4-oxadiazol-2-amine (Compound 118) :
    • Pyridinyl substitution enhances water solubility and anticancer activity (IC₅₀ = 1.1–1.5 µM) .
    • The target compound’s phenyl group may improve membrane permeability but reduce solubility .

Pharmacokinetic and Physicochemical Properties

Compound Core Substituents Molecular Weight Bioactivity (IC₅₀/EC₅₀) Key Application
Target Compound Oxadiazole 5-Ph, 5-OMe-BT* ~354 g/mol Under investigation Anticancer, Cardiovascular
N106 Oxadiazole 4-OMe-BT, 4-OMe-Ph 354 g/mol 1.2 µM (SERCA2a) Heart failure
Compound 118 Oxadiazole 4-Cl-Bz, Pyridin-3-yl ~300 g/mol 1.1–1.5 µM Anticancer
(E)-N-(4-Cl-Bz)-5-Me-Ph-Thiadiazole Thiadiazole 4-Cl-Bz, 4-Me-Ph ~335 g/mol Not reported Antimicrobial

*BT = Benzo[d]thiazole; Ph = Phenyl; Bz = Benzylidene

Lipinski’s Rule Compliance : Most oxadiazole derivatives, including the target compound, adhere to the “rule of five,” suggesting favorable oral bioavailability .

Biological Activity

N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H14N4O1S\text{C}_{16}\text{H}_{14}\text{N}_4\text{O}_1\text{S}

This compound contains a benzo[d]thiazole moiety and an oxadiazole ring, which are known for their biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and thiazole derivatives. For instance, a study demonstrated that various thiazole-substituted 1,3,4-oxadiazole derivatives exhibited significant antibacterial and antifungal activities. The results indicated that compounds with specific substitutions showed enhanced effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Activity Type
Compound A1MRSA
Compound B16E. coli
This compoundTBDTBD

Note: The exact Minimum Inhibitory Concentration (MIC) values for this compound are yet to be fully established in the literature.

Anticancer Activity

This compound also shows promise in anticancer research . Studies have indicated that derivatives of oxadiazoles can inhibit cancer cell proliferation by targeting various enzymes involved in tumor growth. For example:

  • Mechanism of Action : The compound may inhibit thymidylate synthase or histone deacetylases (HDAC), which are crucial for cancer cell survival.
  • Case Study : A specific derivative demonstrated significant growth inhibition against several human cancer cell lines with IC50 values ranging from 0.49 to 48.0 μM .

Table 2: Anticancer Efficacy of Oxadiazole Derivatives

Compound NameGI50 (µM)Target Enzyme
Compound X0.49Thymidylate Synthase
N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-aminesTBDTBD

Research Findings and Discussions

The biological activity of N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amines is supported by various studies:

  • Antimicrobial Studies : Research indicates that modifications in the thiazole and oxadiazole rings can enhance antibacterial properties .
  • Anticancer Studies : The hybridization of oxadiazoles with other pharmacophores has shown varying mechanisms of action against cancer cells . The structure–activity relationship (SAR) studies suggest that specific substitutions can lead to improved potency.

Q & A

Q. What are the established synthetic routes for preparing N-(5-methoxybenzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine?

Methodological Answer:

  • Cyclization of thiosemicarbazides : Reacting 5-methoxybenzo[d]thiazol-2-amine with phenyl-substituted thiosemicarbazides in the presence of POCl₃ under reflux conditions (60–90°C) yields the oxadiazole ring .
  • Nucleophilic substitution : Using 5-methoxybenzo[d]thiazol-2-amine and pre-synthesized 5-phenyl-1,3,4-oxadiazol-2-amine derivatives in polar aprotic solvents (e.g., DMF, THF) with a base (e.g., NaH or K₂CO₃) facilitates coupling .
  • Key reagents : POCl₃ (cyclization agent), sodium hydride (base), and DMF (solvent) are critical for controlling reaction efficiency .

Q. How is the structural identity of this compound confirmed in academic research?

Methodological Answer:

  • X-ray crystallography : Single-crystal diffraction using SHELXL software (Bruker Kappa Apex-II CCD) provides bond lengths, angles, and dihedral angles to confirm non-planar molecular geometry .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assign peaks for methoxy (-OCH₃), benzo[d]thiazole, and oxadiazole protons .
  • IR spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-O vibrations (~1600 cm⁻¹) .
    • High-resolution mass spectrometry (HRMS) : ESI-HRMS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer:

  • Ultrasound-assisted synthesis : Reduces reaction time (e.g., from 6 hours to 2 hours) and increases yield (up to 92%) by enhancing reagent mixing .
  • Solvent/base screening : THF with K₂CO₃ achieves higher yields (85%) compared to DMF with NaH (70%) due to reduced side reactions .
  • Continuous flow processes : Automated reactors maintain precise temperature (70–80°C) and pressure, improving reproducibility for gram-scale synthesis .

Q. What methodologies are used to evaluate its anticancer activity and establish structure-activity relationships (SAR)?

Methodological Answer:

  • NCI-60 screening : Test against 60 human cancer cell lines (e.g., leukemia, melanoma) using the NCI protocol. Measure growth inhibition percentages (GP) to identify sensitive cell lines (e.g., MDA-MB-435 melanoma, GP = 6.82) .
  • SAR strategies :
  • Substituent variation : Replace the methoxy group with halogen (Cl, Br) or methyl groups to assess steric/electronic effects on activity .
  • Oxadiazole ring modification : Compare 1,3,4-oxadiazole with 1,3,4-thiadiazole derivatives to evaluate ring electronegativity impacts .
    • Computational modeling : DFT calculations predict binding affinities to biological targets (e.g., tubulin or kinases) .

Q. How are contradictions in biological activity data between studies resolved?

Methodological Answer:

  • Purity validation : Use HPLC (≥98% purity) and elemental analysis to rule out impurities affecting activity .
  • Standardized assays : Repeat experiments under NCI or CLSI guidelines to minimize protocol variability .
  • Meta-analysis : Compare datasets from multiple studies (e.g., antioxidant vs. anticancer assays) to identify context-dependent activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.